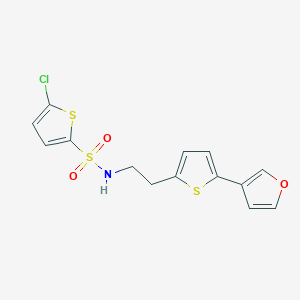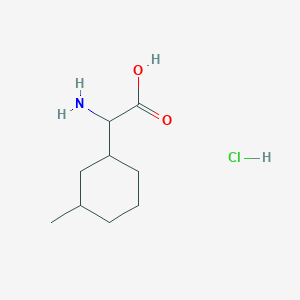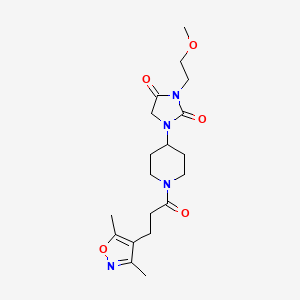
Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It can act like a peroxisome proliferator-activated receptor agonist and can play an important role in the regulation of central inflammation .
Synthesis Analysis
The synthesis of this compound starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran . Then it is converted to the desired compound as a common intermediate .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, which is considered to be derived from the unique physicochemical properties of fluorine . The hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group is caused via the C30–H31–O22 interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a cyclocondensation reaction followed by a conversion process .Physical and Chemical Properties Analysis
This compound has a molecular weight of 397.3 g/mol . Its unique physicochemical properties are derived from the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of novel compounds structurally related to Methyl (4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)carbamate, including carbazole derivatives and thiazolidinone derivatives, have been extensively studied. These efforts aim to explore the chemical space around such molecules for enhanced biological activities. For example, Sharma et al. (2014) synthesized novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, characterizing them through various spectral studies and evaluating their antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).
Biological Activities
Antimicrobial Activity : Compounds structurally related to the target molecule have been evaluated for their antimicrobial properties. Patel et al. (2012) synthesized thiazolidinone derivatives, showing significant antimicrobial activity against a range of bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2012).
Anticancer Activity : The exploration of these compounds also extends to anticancer activity. Sivakumar et al. (2017) reported on the synthesis of biologically active novel piperidin-4-one oxime carbamates, demonstrating that modifications to the thiazole ring can lead to compounds with outstanding antimicrobial effectiveness, which might be applicable in anticancer strategies as well (Sivakumar et al., 2017).
Chemical Synthesis Techniques : An efficient synthesis route for potent PPARpan agonists, highlighting the methodologies for introducing specific functional groups into the compound's structure, showcases the chemical ingenuity in creating complex molecules with potential therapeutic benefits (Guo et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various receptors
Mode of Action
It’s known that compounds with similar structures can bind with high affinity to multiple receptors . This interaction can lead to various biochemical changes within the cell.
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities . These activities can lead to various molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future . This compound’s promising neuroprotective and anti-inflammatory properties suggest that it could potentially be developed as a therapeutic agent .
Propiedades
IUPAC Name |
methyl N-[4-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-28-17(27)23-16-22-13(11-29-16)10-15(26)25-7-5-24(6-8-25)14-4-2-3-12(9-14)18(19,20)21/h2-4,9,11H,5-8,10H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQKFCKAGPNOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)



![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964992.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)
![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)
![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)

